![molecular formula C22H21ClN2OS B2731876 4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 343373-60-4](/img/structure/B2731876.png)
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (4-CPMTQ) is a novel compound synthesized by reaction of 4-chlorophenoxyacetic acid and 4-methylbenzylsulfanylacetic acid. It is a member of the quinazoline family, which is a class of heterocyclic compounds that are known to have various biological activities. This compound has been studied in various scientific research applications, including cancer, inflammation, and cardiovascular disease.
Applications De Recherche Scientifique
Synthesis and Antituberculosis Activity
Quinazoline derivatives have been synthesized and evaluated for their antituberculosis activity. For instance, the synthesis of 3-heteroarylthioquinoline derivatives via the Friedlander annulation demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antituberculosis agents (Selvam Chitra et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties were synthesized and showed good antipyretic and anti-inflammatory activities. This suggests their potential application in the treatment of conditions requiring anti-inflammatory and antipyretic agents (Mostafa M Ghorab et al., 2010).
Cytotoxicity Studies
The cytotoxic effects of certain quinazoline derivatives were evaluated against mouse fibroblasts (NIH 3T3), showing no toxic effects at high concentrations. This indicates their potential safety for further pharmaceutical applications (Selvam Chitra et al., 2011).
Antioxidant Activities
Quinazolines have also been explored for their antioxidant activities. For example, new quinazolines were synthesized and characterized for their potential as antimicrobial agents, which also implied their possible antioxidant properties (N. Desai et al., 2007).
Environmental Remediation
Enzymatic approaches using redox mediators have shown much interest in the degradation of various organic pollutants, including those that may be structurally related to quinazoline derivatives. This highlights the potential application of quinazoline compounds in environmental remediation processes (Maroof Husain & Q. Husain, 2007).
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-6-8-16(9-7-15)14-27-22-24-20-5-3-2-4-19(20)21(25-22)26-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZTIKRQBESRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2731794.png)
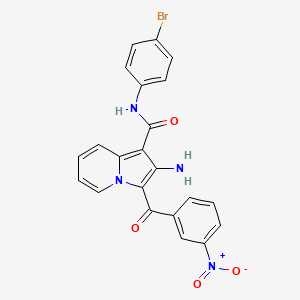
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)
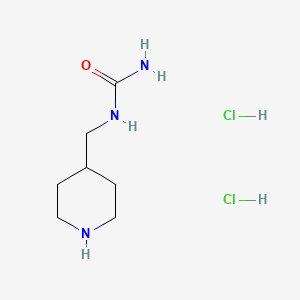
![(2S)-N-(3,5-dimethylcyclohexyl)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2731803.png)
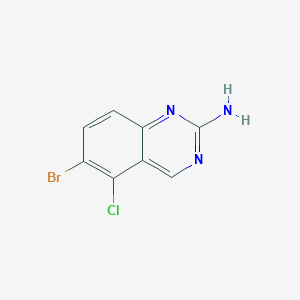
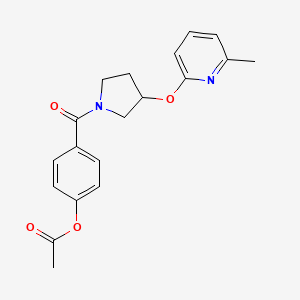
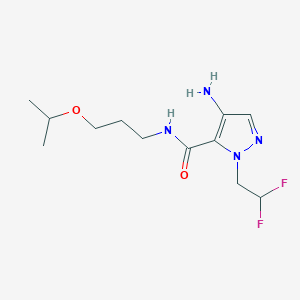
![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)
![5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731811.png)
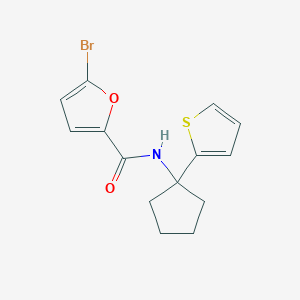
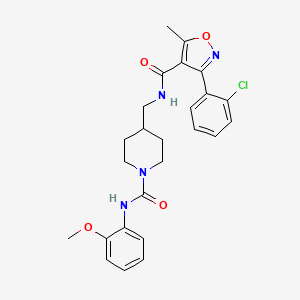
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,4-dimethoxybenzyl)benzamide](/img/structure/B2731816.png)